molecular formula C8H6BF3N2O2 B1433825 [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid CAS No. 1454301-73-5

[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid

Cat. No.: B1433825
CAS No.: 1454301-73-5
M. Wt: 229.95 g/mol
InChI Key: KFJGOORLTCAMIA-UHFFFAOYSA-N
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Description

[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid: is a boronic acid derivative with a trifluoromethyl group attached to the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods: Industrial production of [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the indazole ring is a common scaffold in biologically active molecules, making this compound a valuable intermediate in drug discovery .

Industry: In the materials science field, this compound can be used in the synthesis of advanced materials, such as polymers and electronic devices. Its unique structural features contribute to the desirable properties of these materials, such as thermal stability and electronic conductivity .

Mechanism of Action

The mechanism of action of [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 2,4,6-Trifluorophenylboronic acid

Comparison: Compared to other trifluoromethyl-substituted boronic acids, [6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid offers a unique combination of the indazole ring and the trifluoromethyl group. This structural uniqueness can result in different reactivity and selectivity in chemical reactions, as well as distinct biological activities .

Properties

IUPAC Name

[6-(trifluoromethyl)-1H-indazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3N2O2/c10-8(11,12)4-1-6(9(15)16)5-3-13-14-7(5)2-4/h1-3,15-16H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJGOORLTCAMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1C=NN2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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